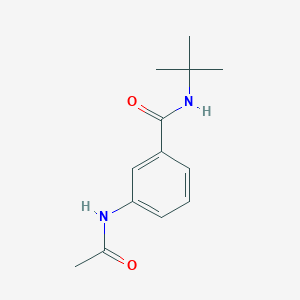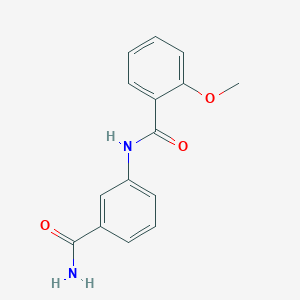![molecular formula C23H28N2O4 B268742 N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide](/img/structure/B268742.png)
N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. The compound, also known as ABT-702, is a selective inhibitor of the enzyme adenosine kinase, which plays a crucial role in the regulation of adenosine levels in cells.
作用機序
N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide selectively inhibits adenosine kinase, which is responsible for the breakdown of adenosine in cells. By inhibiting adenosine kinase, N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide increases the levels of adenosine in cells, which can activate adenosine receptors and elicit various physiological responses. The mechanism of action of N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide has been extensively studied, and it has been shown to have high selectivity and potency for adenosine kinase.
Biochemical and Physiological Effects:
N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide has been shown to have various biochemical and physiological effects in cells. It has been shown to increase the levels of adenosine in cells, which can activate adenosine receptors and elicit various physiological responses, including the regulation of blood flow, inflammation, and immune response. N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide has also been shown to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative disorders.
実験室実験の利点と制限
N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide has several advantages for lab experiments. It is a highly selective and potent inhibitor of adenosine kinase, which makes it an ideal tool for studying the role of adenosine in various physiological processes. However, there are also some limitations to using N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide in lab experiments. It has a short half-life in vivo, which can make it difficult to achieve sustained inhibition of adenosine kinase. Additionally, N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide has poor solubility in water, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide. One area of research is the development of more potent and selective inhibitors of adenosine kinase. Another area of research is the investigation of the therapeutic potential of N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide to optimize its use in clinical settings.
合成法
The synthesis of N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide involves several steps, starting with the reaction of 3-nitrobenzoic acid with cyclohexylamine to form the corresponding amide. The amide is then reduced with sodium borohydride to give the corresponding amine, which is further reacted with 2-(2-methoxyethoxy)benzoyl chloride to yield N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide. The overall yield of the synthesis is around 30%.
科学的研究の応用
N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide has been extensively studied for its potential applications in drug development. Adenosine kinase is an enzyme that plays a crucial role in the regulation of adenosine levels in cells. Adenosine is a signaling molecule that is involved in a wide range of physiological processes, including the regulation of blood flow, inflammation, and immune response. N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide has been shown to increase the levels of adenosine in cells, which can have therapeutic benefits in various diseases, including cancer, inflammation, and neurodegenerative disorders.
特性
製品名 |
N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide |
|---|---|
分子式 |
C23H28N2O4 |
分子量 |
396.5 g/mol |
IUPAC名 |
N-[3-(cyclohexylcarbamoyl)phenyl]-2-(2-methoxyethoxy)benzamide |
InChI |
InChI=1S/C23H28N2O4/c1-28-14-15-29-21-13-6-5-12-20(21)23(27)25-19-11-7-8-17(16-19)22(26)24-18-9-3-2-4-10-18/h5-8,11-13,16,18H,2-4,9-10,14-15H2,1H3,(H,24,26)(H,25,27) |
InChIキー |
XBWVPCUTONWFGH-UHFFFAOYSA-N |
SMILES |
COCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NC3CCCCC3 |
正規SMILES |
COCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NC3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide](/img/structure/B268664.png)
![N-[3-(1-azepanylcarbonyl)phenyl]nicotinamide](/img/structure/B268670.png)

![N-[3-(1-piperidinylcarbonyl)phenyl]isonicotinamide](/img/structure/B268676.png)
![N-[3-(1-piperidinylcarbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B268678.png)
![N-(4-chlorophenyl)-N'-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}urea](/img/structure/B268680.png)
![3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide](/img/structure/B268682.png)
![3-[(Cyclohexylcarbamoyl)amino]benzamide](/img/structure/B268684.png)

![3-[(Cyclohexylcarbonyl)amino]benzamide](/img/structure/B268686.png)
![N-[3-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B268688.png)
![2-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B268689.png)
![3-[(cyclohexylcarbonyl)amino]-N,N-dimethylbenzamide](/img/structure/B268693.png)
![3-{[(4-chloroanilino)carbonyl]amino}-N,N-dimethylbenzamide](/img/structure/B268694.png)